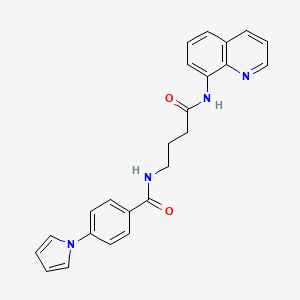

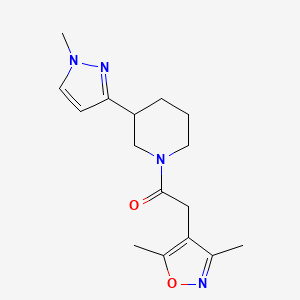

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide” appears to be a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound, and a pyrrole group, which is a five-membered aromatic heterocycle.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline and pyrrole rings, the introduction of the amide group, and the linking of these components together. The exact synthesis would depend on the starting materials and the specific reactions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline and pyrrole rings would likely contribute to the compound’s aromaticity, and the amide group could participate in hydrogen bonding.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The quinoline and pyrrole rings might undergo electrophilic aromatic substitution reactions, and the amide group could be involved in nucleophilic acyl substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Research has been conducted on the recyclization of pyrrolo[2,1-a][1,4]oxazinetriones under the action of o-phenylenediamine, leading to the synthesis of compounds with similar structural features to N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide. These compounds exhibit unique spectral characteristics and confirm the potential for complex molecular designs in organic synthesis (Tretyakov & Maslivets, 2020).

Material Science Applications

Investigations into the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands have revealed applications in catalysis, particularly in the ring-opening polymerization of ε-caprolactone. This underscores the versatility of pyrrole-based compounds in designing catalysts for polymer science (Qiao, Ma, & Wang, 2011).

Biomedical Research

The compound's structure has prompted research into its utility in biomedical applications. For instance, studies on the antibacterial activity of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which share a structural resemblance, have demonstrated significant in vitro efficacy against various bacterial strains, indicating the potential for developing new antibacterial agents (Largani et al., 2017).

Another study involved the development of a highly fluorescent chemosensor for Zn(2+) based on a similar quinoline group, showcasing the compound's potential in creating sensitive and selective sensors for metal ions, which are crucial in biological systems and environmental monitoring (Li et al., 2014).

Antiviral and Anticancer Research

The quinoxalin-2(1H)-one derivatives, closely related to the core structure of the discussed compound, have shown promising activity against hepatitis C virus (HCV), suggesting a potential pathway for developing novel antiviral therapies (Liu et al., 2011).

Furthermore, the synthesis and evaluation of heterocyclic carboxamides, which include pyrrol and quinoline motifs akin to the compound , have been explored for their antipsychotic potential, highlighting the compound's relevance in neuropsychiatric drug development (Norman et al., 1996).

Safety And Hazards

As with any chemical compound, handling “N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide” would require appropriate safety precautions. Without specific information, it’s difficult to predict its toxicity or environmental impact.

Zukünftige Richtungen

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its biological activity, its potential use in materials science, or its reactivity in chemical reactions.

Eigenschaften

IUPAC Name |

N-[4-oxo-4-(quinolin-8-ylamino)butyl]-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c29-22(27-21-8-3-6-18-7-4-14-25-23(18)21)9-5-15-26-24(30)19-10-12-20(13-11-19)28-16-1-2-17-28/h1-4,6-8,10-14,16-17H,5,9,15H2,(H,26,30)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZSSDWYQSVWHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCCC(=O)NC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2809959.png)

![3-methyl-2-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2809966.png)

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2809970.png)

![(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2809974.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2809977.png)

![6-ethyl 3-methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2809978.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2809980.png)